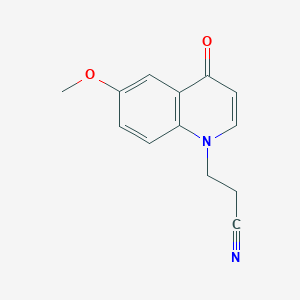
Koninginin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Koninginin A is a novel plant growth regulator isolated from the fungus Trichoderma koningii. It is a ketal compound with the molecular formula C₁₆H₂₈O₄ and a melting point of 80-84°C . This compound has garnered attention due to its ability to weakly inhibit the growth of etiolated wheat coleoptiles .
準備方法
Synthetic Routes and Reaction Conditions: Koninginin A is typically isolated from the culture of Trichoderma koningii. The fungus is cultured on shredded wheat in a medium containing Difco mycological broth, yeast extract, and sucrose . After 14 days of incubation at 23°C, the culture is treated with acetone, and the mycelia and substrate are homogenized. The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The ethyl acetate fractions are dried and chromatographed on a silica gel column with stepwise elution using benzene, diethyl ether, ethyl acetate, acetone, and acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar isolation and purification techniques but on a larger scale. The process involves optimizing the culture conditions and scaling up the fermentation and extraction procedures to ensure a consistent yield of the compound .
化学反応の分析
Types of Reactions: Koninginin A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.
Major Products:
科学的研究の応用
Koninginin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying ketal structures and their reactivity.
Biology: this compound is used to investigate plant growth regulation and its effects on different plant species.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: this compound is utilized in the agricultural industry as a biocontrol agent to protect crops from pathogens
作用機序
Koninginin A exerts its effects by inhibiting the growth of etiolated wheat coleoptiles. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with specific enzymes or signaling pathways that regulate plant growth .
類似化合物との比較
Koninginin A is part of a family of compounds produced by the Trichoderma genus. Similar compounds include Koninginin B, Koninginin C, and Koningipyridines A and B . These compounds share structural similarities but differ in their biological activities and specific applications.
特性
IUPAC Name |
10-hexyl-11,12-dioxatricyclo[7.2.1.01,6]dodecane-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-13-14-9-7-11-12(17)8-10-15(18)16(11,19-13)20-14/h11-15,17-18H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDGOAVPCDIMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C2CCC3C(CCC(C3(O2)O1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methyl](methyl)amine](/img/structure/B2541205.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2541206.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)
![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)
![rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea](/img/structure/B2541211.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)

![14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2541223.png)
![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)


